molecular formula C18H18F2N6O2S B2934751 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine CAS No. 1021254-31-8

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

Cat. No.: B2934751
CAS No.: 1021254-31-8
M. Wt: 420.44
InChI Key: PZCLEWPYVSMLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine features a piperazine core substituted with two distinct 3-fluorophenyl-containing moieties: a tetrazole ring (via a methyl linker) and a sulfonyl group. This dual fluorinated structure is synthesized via a convergent route involving coupling of 1-substituted-1H-tetrazole-5-thiols with 4-(substituted phenylsulfonyl)piperazine derivatives under basic conditions (ethanol, triethylamine) .

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-3-1-5-16(11-14)26-18(21-22-23-26)13-24-7-9-25(10-8-24)29(27,28)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCLEWPYVSMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a novel organic molecule that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F2N5O2SC_{18}H_{19}F_2N_5O_2S, with a molecular weight of approximately 397.44 g/mol. The structure includes a tetrazole ring, which is often associated with enhanced biological activity, and a piperazine moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving azides and nitriles.
  • Chloromethylation : The introduction of the chloromethyl group allows for further functionalization.
  • Piperazine Coupling : The chloromethylated intermediate is reacted with piperazine to form the desired derivative.
  • Sulfonylation : The final step involves adding a sulfonyl group to enhance solubility and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown:

  • Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • A comparative study revealed that it was more effective than traditional antibiotics like Ciprofloxacin, particularly against resistant strains such as Staphylococcus epidermidis .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

  • It acts as an acetylcholinesterase (AChE) inhibitor, which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
  • Studies indicate that it enhances cholinergic transmission in neuronal cultures, potentially improving cognitive functions.

Structure-Activity Relationship (SAR)

The presence of specific functional groups plays a critical role in the biological activity of this compound:

Functional GroupEffect on Activity
Tetrazole RingEnhances antimicrobial and anticancer activity
Piperazine MoietyImproves receptor binding and solubility
Sulfonyl GroupIncreases bioavailability and potency

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 2 µg/mL .
  • In Vivo Cancer Model : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

The tetrazole moiety is a critical pharmacophore in many bioactive compounds. Key analogs and their properties include:

Compound Name Substituent on Tetrazole Melting Point (°C) Yield (%) Key Analytical Data (NMR/MS) Reference
Target Compound: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine 3-Fluorophenyl Not reported Not reported Not reported
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine 4-Fluorobenzyl Not reported Not reported MS: m/z (ES+) [M+H]+= 196
1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine 4-Methoxyphenyl Not reported Not reported ChemSpider ID: 1040651-14-6
4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) p-Tolyl 116.4–116.6 64 HRMS: 306.1027 (M+H+)

Key Observations :

  • Substituents on the tetrazole ring (e.g., 3-fluorophenyl, 4-methoxyphenyl, p-tolyl) influence solubility and crystallinity. For example, 3ae (p-tolyl) is a crystalline solid with a high melting point, while analogs with alkyl groups (e.g., 3af, 4-ethylphenyl) exhibit lower melting points (53–55°C) .
  • Fluorine atoms enhance electronegativity and metabolic stability, as seen in the target compound and 4-fluorobenzyl derivatives .

Variations in the Sulfonyl-Piperazine Moiety

The sulfonyl-piperazine group is a common scaffold in kinase inhibitors and receptor antagonists. Notable analogs include:

Compound Name Sulfonyl Substituent Piperazine Modification Melting Point (°C) Reference
Target Compound 3-Fluorophenyl None Not reported
1-[(3-Fluorophenyl)sulfonyl]piperazine 3-Fluorophenyl None Not reported
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine 3,4-Difluorophenyl Benzodioxolylmethyl Not reported
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine 4-Fluorophenyl Thiadiazolyl Not reported

Key Observations :

  • The 3-fluorophenyl sulfonyl group in the target compound contrasts with bulkier substituents (e.g., 3,4-difluorophenyl in ), which may alter receptor binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.